molecular formula C14H21NO5 B041580 2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine CAS No. 108261-02-5

2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine

Cat. No. B041580
M. Wt: 283.32 g/mol
InChI Key: ULZLPEAVQIMJFQ-UHFFFAOYSA-N
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Description

2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine, also known as 2C-B, is a psychoactive substance that belongs to the phenethylamine family. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist. 2C-B is a Schedule II controlled substance in the United States and has gained popularity as a recreational drug due to its euphoric and hallucinogenic effects. However,

Mechanism Of Action

2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine acts primarily as a serotonin receptor agonist, particularly at the 5-HT2A receptor. It also has affinity for the 5-HT2B and 5-HT2C receptors. Activation of these receptors leads to the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood and perception.

Biochemical And Physiological Effects

Studies have shown that 2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine can induce changes in brain activity, particularly in regions involved in sensory processing and emotional regulation. It has been found to increase blood flow to certain brain regions, such as the prefrontal cortex, which is involved in decision-making and social behavior. 2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine has also been found to increase heart rate and blood pressure, as well as cause pupil dilation and muscle tension.

Advantages And Limitations For Lab Experiments

One advantage of using 2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine in scientific research is its ability to induce alterations in perception and cognition, which can be useful in studying the neural mechanisms underlying these processes. However, its psychoactive effects may also pose a limitation, as they can interfere with the ability to perform certain tasks, such as those requiring focused attention.

Future Directions

There are several potential future directions for research involving 2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine. One area of interest is its potential therapeutic applications, particularly in the treatment of certain psychiatric disorders such as depression and anxiety. Another area of interest is its potential as a tool for studying the neural mechanisms underlying altered states of consciousness. Additionally, further research is needed to fully understand the long-term effects of 2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine use on brain function and behavior.
In conclusion, 2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine is a psychoactive substance that has been used in scientific research to study its effects on the central nervous system. It acts primarily as a serotonin receptor agonist and has been found to induce alterations in sensory perception, mood, and thought processes. While its psychoactive effects may pose limitations, it also has potential for therapeutic and research applications. Further research is needed to fully understand the mechanisms underlying its effects and its potential applications in the future.

Scientific Research Applications

2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine has been used in scientific research to study its effects on the central nervous system. It has been found to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. Studies have shown that 2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine can induce alterations in sensory perception, mood, and thought processes. It has also been found to enhance social cognition and empathy.

properties

IUPAC Name

2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5/c1-15(8-12(16-2)17-3)7-10-5-6-11-14(13(10)18-4)20-9-19-11/h5-6,12H,7-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZLPEAVQIMJFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C2=C(C=C1)OCO2)OC)CC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine

Synthesis routes and methods I

Procedure details

7.81 g (40 mmol) of 2-methoxy-3,4-methylenedioxybenzaldoxime (2) thus obtained, 3.67 ml (44 mmol) of concentrated hydrochloric acid and 500 mg of 5% palladium on carbon catalyst were added to 80 ml of ethanol to carry out hydrogenation at room temperature for 4 hours and 45 minutes. The catalyst was filtered out, the filtrate was concentrated and the residue is recrystallized from 60 ml of ethanol to obtain 4.86 g of 2-methoxy-3,4-methylenedioxybenzylamine hydrochloride (3). Yield 56%, m.p. 208°-210° C. IR and NMR spectra of the resultant product are listed below. ##STR29##
Name
2-methoxy-3,4-methylenedioxybenzaldoxime
Quantity
7.81 g
Type
reactant
Reaction Step One
Quantity
3.67 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

0.2 g of platinum oxide catalyst was added to 20 ml of methanol, through which hydrogen was passed to activate the catalyst. 10.81 g (60 mmol) of 2-methoxy-3,4-methylenedioxybenzaldehyde (1) and 6.37 g (60 mmol) of aminoacetaldehyde dimethylacetal (99% purity) in 20 ml of methanol were added to carry out hydrogenation for 3.5 hours. Then, 5.24 ml (66 mmol) of 35% formalin was added to carry out hydrogenation for 9 hours. The catalyst was filtered out and the filtrate was concentrated under vacuum to obtain 16.85 g of N-(2-methoxy-3,4-methylenedioxybenzyl)-N-methylaminoacetaldehyde dimethylacetal (3) as an oil (yield 99%). IR and NMR spectra of the resultant product are listed below. ##STR24##
Name
2-methoxy-3,4-methylenedioxybenzaldehyde
Quantity
10.81 g
Type
reactant
Reaction Step One
Quantity
6.37 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.24 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

17.8 g (74.3 mmol) of the compound (2) thus obtained was added to 50 ml of water, to which 100 ml of methylene chloride was added. This solution was made basic with 25% aqueous solution of sodium hydroxide under water-cooling. The solution was separated and the aqueous layer was extracted with 20 ml of methylene chloride. The obtained methylene chloride layers were combined, washed with 30 ml of water, dried over anhydrous magnesium sulfate and then concentrated under vacuum to obtain 15.06 g of 8-methoxy-6,7-methylenedioxyisoquinoline (3) (yield 99.7%). The product thus obtained was recrystallized from ethylacetate-n-hexane, m.p. 144°-5° C. IR and NMR spectra of the resultant product are listed below. ##STR48##
Name
compound ( 2 )
Quantity
17.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

0.98 g of N-methyl-(2-methoxy-3,4-methylenedioxybenzylamine obtained in Example 14, 0.93 g (1.1 equivalent) of bromoacetaldehyde dimethylacetal and 0.76 g (1.5 equivalent) of triethylamine as base were mixed in 7.3 ml of toluene and heated under reflux for 4 hours. On cooling the reaction mixture to room temperature, the deposited salts were filtered out and the toluene layer was analyzed to show that 1.302 g of the desired N-(2-methoxy-3,4-methylenedioxybenzyl)-N-methylaminoacetaldehyde dimethylacetal was obtained. Yield 92%. Because 0.25 g of excessive triethylamine was present in the toluene layer, a toluene solution of the desired N-(2-methoxy-3,4-methylenedioxybenzyl)-N-methylaminoacetaldehyde dimethylacetal was obtained by distilling off excessive triethylamine at atmospheric pressure.
Name
2-methoxy-3,4-methylenedioxybenzylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
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Reaction Step Four

Synthesis routes and methods V

Procedure details

To 20 ml of methanol, 0.2 g of platinum oxide was added and then hydrogen was passed through the solution to activate the catalyst. To the solution was added a solution of 10.81 g (60 mmol) of 2-methoxy-3,4-methylenedioxybenzaldehyde (1) and 6.37 g (60 mmol) of aminoacetaldehyde dimethylacetal (99% purity) in 20 ml of ethanol to carry out hydrogenation for 3.5 hours. Then, 5.24 ml of 35% formaline (66 mmol) was added to carry out further hydrogenation for 9 hours. The catalyst was filtered out and the filtrate was concentrated under reduced pressure to obtain 16.85 g of N-(2-methoxy-3,4-methylenedioxybenzyl)-N-methylaminoacetaldehyde dimethylacetal (5) as an oil. Yield: 99%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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10.81 g
Type
reactant
Reaction Step Two
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6.37 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
5.24 mL
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

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